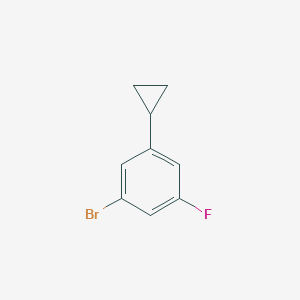

1-溴-3-环丙基-5-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

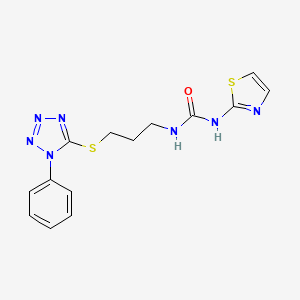

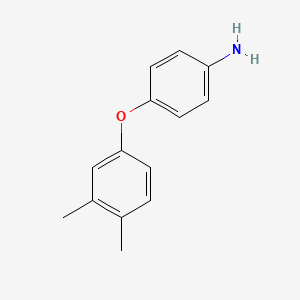

“1-Bromo-3-cyclopropyl-5-fluorobenzene” is a chemical compound with the CAS Number: 1311265-74-3 . It has a molecular weight of 215.06 and its IUPAC name is 1-bromo-3-cyclopropyl-5-fluorobenzene . It is in liquid form .

Molecular Structure Analysis

The InChI code for “1-Bromo-3-cyclopropyl-5-fluorobenzene” is 1S/C9H8BrF/c10-8-3-7 (6-1-2-6)4-9 (11)5-8/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-Bromo-3-cyclopropyl-5-fluorobenzene” is a liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 220.3±33.0 °C at 760 mmHg .科学研究应用

合成和酶抑制

一个关键的研究领域涉及合成包含溴苯酚部分的环丙基羧酸、酯和甲醇,并将其作为碳酸酐酶的抑制剂进行测试。这些化合物显示出优异的抑制作用,特别是对人碳酸酐酶同工酶,突出了它们在设计治疗应用抑制剂中的潜力 (Boztaş et al., 2015)。

电化学氟化

已经对包括卤代苯在内的芳香族化合物的电化学氟化进行了研究,以了解各种氟化化合物的形成机制。这一过程对于开发将氟原子引入有机分子的有效方法至关重要,对制药和农用化学品的生产产生了重大影响 (Horio et al., 1996)。

配位化学

使用二氟-间-环己烷基氟隐冠醚研究氟碳化合物及其与 I 族和 II 族金属离子的配位说明了氟在增强金属离子相互作用中的作用。这些发现有助于开发有机金属化学中的新材料和催化剂 (Plenio et al., 1997)。

放射性药物合成

为 18F-芳基化反应制备无载体添加的 1-溴-4-[18F]氟苯对于开发用于 PET 成像的放射性药物至关重要。此类研究对于推进诊断成像技术和在分子水平上理解各种疾病至关重要 (Ermert et al., 2004)。

光反应和材料科学

研究卤代苯与环戊烯的光反应,包括对溴代和氟代取代苯的研究,有助于理解反应机理以及开发新材料和合成方法 (Bryce-smith et al., 1980)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

Brominated and fluorinated benzene derivatives are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of 1-Bromo-3-cyclopropyl-5-fluorobenzene involves its interaction with other organic compounds in a reaction. For instance, in a Suzuki-Miyaura cross-coupling reaction, the compound can participate in a transmetalation process . In this process, the bromine atom in the compound is replaced by a nucleophilic organic group transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that brominated and fluorinated benzene derivatives are often involved in the synthesis of biologically active compounds, potentially affecting various biochemical pathways depending on the final product .

Pharmacokinetics

The compound’s lipophilicity (log po/w) is reported to be 265, which can influence its absorption and distribution in the body . It’s also noted that the compound has low gastrointestinal absorption and is BBB permeant .

Result of Action

The molecular and cellular effects of 1-Bromo-3-cyclopropyl-5-fluorobenzene’s action would depend on the specific context of its use, particularly the type of reaction it’s involved in and the final product of the reaction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-3-cyclopropyl-5-fluorobenzene . For instance, the compound’s reactivity in a Suzuki-Miyaura cross-coupling reaction may be affected by the type of catalyst used, the reaction temperature, and the solvent .

属性

IUPAC Name |

1-bromo-3-cyclopropyl-5-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDNDCLSKALKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)

![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)

![1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863362.png)

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2863366.png)

![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)